![molecular formula C22H21ClN6 B3017201 N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-09-0](/img/structure/B3017201.png)

N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

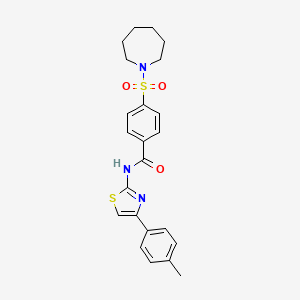

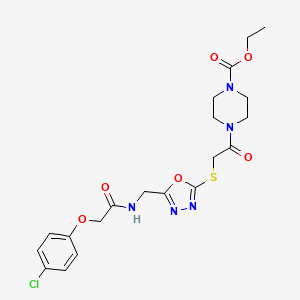

“N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In addition, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Scientific Research Applications

Hydrogen Bonding in Crystal Structures

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its role in the formation of hydrogen-bonded sheets within crystal structures. This compound, along with similar derivatives, was analyzed to understand the hydrogen bonding in two and three dimensions, demonstrating its significance in crystallography and material science (Trilleras et al., 2008).

Interaction with Adenosine Receptors

Research has shown that certain pyrazolo[3,4-d]pyrimidine analogues, including those with a 3-chlorophenyl group, exhibit affinity for A1 adenosine receptors. This finding is crucial for understanding the compound's potential applications in pharmacology and neuroscience (Harden et al., 1991).

Microwave Irradiation Synthesis

The compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, highlighting its use in innovative synthetic chemistry techniques (Al‐Zaydi, 2009).

CK1 Inhibitors Discovery

In cancer and central nervous system disorder research, derivatives of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been identified as novel inhibitors of casein kinase 1 (CK1). This discovery is vital for therapeutic applications in oncology and neurology (Yang et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and antitumor activities, indicating the compound's potential in developing new pharmaceutical agents (Luo et al., 2017), (El-Morsy et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation .

Mode of Action

Similar compounds have been reported to interact with their targets, such as cdk2 and egfr tyrosine kinase, by binding to their active sites and inhibiting their activities . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .

Biochemical Pathways

The inhibition of cdk2 and egfr tyrosine kinase can affect multiple cellular pathways, including cell cycle regulation and signal transduction pathways involved in cell growth and differentiation .

Pharmacokinetics

Similar compounds have been reported to have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have been reported to exhibit significant cytotoxic activities against various cancer cell lines . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .

properties

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVQQVONYLNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)